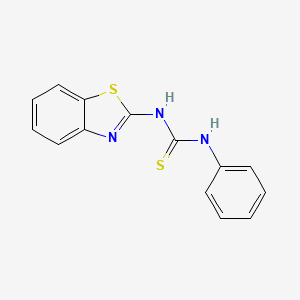
N-(1,3-benzothiazol-2-yl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea: is a heterocyclic compound that features a benzothiazole ring fused with a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-aminobenzothiazole+phenyl isothiocyanate→N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea
The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .
Medicine
In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to inhibit enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism by which N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-phenylurea
- N-(1,3-benzothiazol-2-yl)-N’-phenylcarbamate
- N-(1,3-benzothiazol-2-yl)-N’-phenylsulfonamide
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of sulfur in the thiourea group enhances its ability to form strong hydrogen bonds and coordinate with metal ions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
1849-86-1 |
|---|---|
Molekularformel |
C14H11N3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
InChI-Schlüssel |
CBUSXNYHLMPPND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)
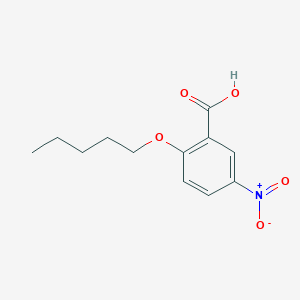


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)
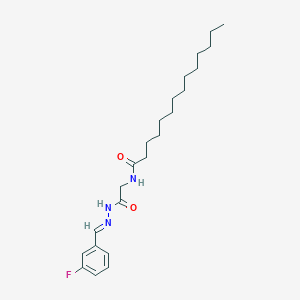
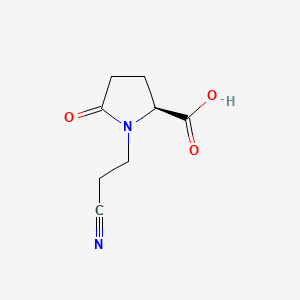
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
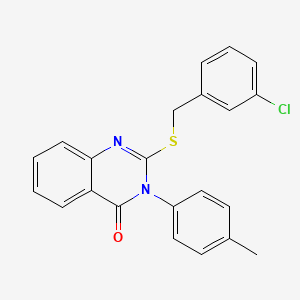
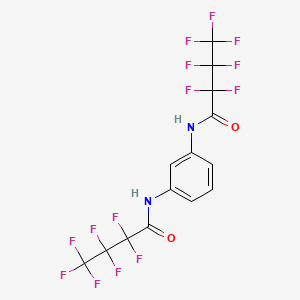


![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
